Ethyl 3-(3-aminooxolan-3-yl)propanoate
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Overview
Description
Ethyl 3-(3-aminooxolan-3-yl)propanoate is an organic compound that belongs to the class of esters It features an ethyl ester group attached to a propanoate backbone, which is further substituted with an aminooxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-aminooxolan-3-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminooxolane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminooxolane attacks the electrophilic carbon of the ethyl 3-bromopropanoate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminooxolan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
Ethyl 3-(3-aminooxolan-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-aminooxolan-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-aminooxolan-3-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-(3-amino-4-methylamino)propanoate: Contains an additional methylamino group, which may alter its reactivity and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminooxolan ring and the ethyl ester group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
ethyl 3-(3-aminooxolan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-8(11)3-4-9(10)5-6-12-7-9/h2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBATXWZZNYHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(CCOC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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